![molecular formula C5H5NO B6284280 4-isocyanatobut-1-yne CAS No. 1340153-98-1](/img/no-structure.png)
4-isocyanatobut-1-yne
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Description
4-Isocyanatobut-1-yne is a compound that contains an isocyanate group, which is a functional group with the formula R−N=C=O . Isocyanates are referred to as such when they contain an isocyanate group . Diisocyanates are organic compounds that contain two isocyanate groups and are used in the production of polyurethanes, a class of polymers .
Synthesis Analysis
Isocyanates are typically produced from amines by phosgenation, which involves treating with phosgene . This process proceeds via the intermediacy of a carbamoyl chloride . Due to the hazardous nature of phosgene, the production of isocyanates requires special precautions . A laboratory-safe variation masks the phosgene as oxalyl chloride . Another route to isocyanates entails the addition of isocyanic acid to alkenes .Molecular Structure Analysis
The molecular formula of this compound is C5H9NO . The structure of isocyanates is planar, and the N=C=O linkage is nearly linear . In terms of bonding, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2) .Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .Physical And Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their chemical structure . These properties include hardness, topography, and hydrophilicity, which are important parameters in the biological evaluation of materials .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-isocyanatobut-1-yne can be achieved through a two-step reaction process. The first step involves the synthesis of 4-bromo-1-butene, which is then reacted with sodium azide to form 4-azido-1-butene. The second step involves the reaction of 4-azido-1-butene with copper(I) cyanide to form 4-isocyanatobut-1-yne.", "Starting Materials": [ "1-butene", "hydrogen bromide", "sodium azide", "copper(I) cyanide" ], "Reaction": [ { "Reactants": "1-butene + hydrogen bromide", "Conditions": "reflux in acetic acid", "Products": "4-bromo-1-butene" }, { "Reactants": "4-bromo-1-butene + sodium azide", "Conditions": "reflux in DMF", "Products": "4-azido-1-butene" }, { "Reactants": "4-azido-1-butene + copper(I) cyanide", "Conditions": "reflux in DMF", "Products": "4-isocyanatobut-1-yne" } ] } | |
CAS RN |
1340153-98-1 |
Molecular Formula |
C5H5NO |
Molecular Weight |
95.1 |
Purity |
92 |
Origin of Product |
United States |
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